molecular formula C19H22N2 B2508217 (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine CAS No. 353773-77-0

(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine

Cat. No.: B2508217
CAS No.: 353773-77-0
M. Wt: 278.399
InChI Key: ZZKJKRQDOVNYSE-UHFFFAOYSA-N
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Description

(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine is a synthetic organic compound with the molecular formula C19H22N2 and an average molecular mass of 278.399 Da . This molecule is part of a broader class of tryptamine derivatives, which are of significant scientific interest due to their diverse pharmacological profiles. The core structure features a tryptamine moiety—comprising an indole heterocycle linked to an ethylamine chain—connected to a 4-ethylbenzyl group . Tryptamine itself is a monoamine alkaloid known to function as a neuromodulator and display agonist activity on various serotonin receptors . Research into structurally similar compounds indicates potential applications in neuroscience and drug discovery, particularly in the study of neurological and psychiatric conditions . Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, frequently involved in critical receptor-ligand interactions and known for its versatility in synthetic chemistry, being particularly susceptible to electrophilic substitution reactions . As a tryptamine derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research for constructing more complex molecules. It is supplied For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19/h3-10,14,20-21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJKRQDOVNYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974862
Record name N-[(4-Ethylphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5946-90-7
Record name N-[(4-Ethylphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine, with the CAS number 1798398-57-8, is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structure combines an ethylbenzyl group with an indole moiety, which may influence its biological activity. This article reviews the compound's biological properties, focusing on its interactions with receptors, potential therapeutic uses, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N. The compound's structure is characterized by:

  • An ethyl group attached to a benzyl ring.
  • An indole structure that enhances lipophilicity and receptor binding capabilities.

1. Receptor Interactions

Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial for mood regulation and anxiety management. These interactions could provide insights into the compound's potential as a therapeutic agent for mood disorders.

Receptor Type Potential Effects
Serotonin ReceptorsMood regulation, anxiety modulation
G Protein-Coupled ReceptorsVarious signaling pathways involved

2. Comparative Analysis

To better understand the biological activity of this compound, it can be compared to structurally similar compounds:

Compound Name Molecular Formula Notable Features
N-Benzyl-1H-indole-3-ethylamineC17H18N2Lacks ethyl group on benzene; simpler structure
2-(1H-indol-3-yl)ethylamineC11H12N2Smaller size; lacks ethylbenzyl moiety
N-(4-nitrobenzyl)-2-(1H-indol-3-yl)ethylamineC19H20N2O2Contains a nitro group; different electronic properties

The structural complexity of this compound may contribute to distinct pharmacological properties compared to simpler analogs.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. This modulation can affect various physiological processes, potentially leading to therapeutic effects.

Notable Research Findings

  • Indoles have been identified as privileged scaffolds in medicinal chemistry, with over 10,000 biologically active derivatives reported.
  • Compounds similar to this compound have shown efficacy in preclinical models for conditions like cancer and anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s closest analogues differ in substituent positions, aromatic groups, and amine modifications. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural Comparison of (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine with Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Activities References
This compound C₁₉H₂₂N₂ 278.39 g/mol - 4-Ethylbenzyl group
- Indol-3-yl ethylamine
Hypothesized neuroactivity
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine C₁₂H₁₅FN₂ 206.26 g/mol - 4-Fluoroindole
- Dimethylamine
Enhanced lipophilicity
[2-(1H-Indol-4-yl)ethyl]dipropylamine C₁₆H₂₄N₂ 244.38 g/mol - Indol-4-yl ethyl
- Dipropylamine
Intermediate for dopamine autoreceptor agonists
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂O 240.73 g/mol - 4-Ethoxyindole
- Protonated ethylamine
Improved water solubility (salt form)
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide C₁₉H₂₀N₂O₂ 308.38 g/mol - 4-Methoxybenzamide
- Indol-3-yl ethylamine
Potential antimicrobial activity
2-(1H-Indol-3-yl)-2-phenylethylamine C₁₆H₁₆N₂ 236.31 g/mol - β-Phenylethylamine
- Indol-3-yl substitution
Structural rigidity for receptor binding

Key Research Findings and Implications

Substituent Position and Bioactivity: Indole Position: The indol-3-yl group (target compound) is associated with serotonin receptor interactions, while indol-4-yl derivatives (e.g., [2-(1H-Indol-4-yl)ethyl]dipropylamine) are intermediates for dopamine autoreceptor stimulants .

Amine Modifications :

  • Dimethylamine vs. Dipropylamine : Dimethylamine (as in ) reduces steric hindrance compared to dipropylamine (), possibly favoring faster receptor binding.
  • Salt Forms : The hydrochloride salt of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine () increases aqueous solubility, critical for oral bioavailability.

Aromatic Group Variations: 4-Ethylbenzyl vs.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Fluorinated () and ethylbenzyl-substituted (target compound) derivatives exhibit higher logP values, favoring CNS penetration.
  • Solubility : Salt forms (e.g., hydrochloride in ) and polar groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability.
  • Molecular Weight : All analogues fall within the 200–300 g/mol range, adhering to Lipinski’s rule for drug-likeness.

Q & A

Q. What are the optimized synthetic routes for preparing (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine?

The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethylbenzylamine and 2-(1H-indol-3-yl)ethylamine derivatives. Key steps include:

  • Catalytic cross-coupling : Palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Amine protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during alkylation or acylation steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized structurally and chemically?

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 305.2) .
  • X-ray crystallography : Single-crystal analysis resolves hydrogen-bonding networks (e.g., N–H···π interactions between indole and benzyl groups) .

Q. What are the recommended protocols for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (retention time ~8.2 min) .
  • Stability tests : Store at -20°C under inert gas; monitor decomposition via TLC or NMR over 6 months in DMSO or solid state .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding interactions influence the compound’s physicochemical properties?

  • Crystal structure analysis : X-ray diffraction reveals intermolecular N–H···N hydrogen bonds between the indole NH and adjacent amine groups, forming dimeric units. These interactions enhance thermal stability (melting point ~180–185°C) .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic ethylbenzyl and indole moieties; DMSO or ethanol (>50 mg/mL) are preferred solvents .

Q. What methodologies are used to study its interactions with biological targets (e.g., receptors or enzymes)?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on sensor chips to measure binding affinity (KD values) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., indole stacking with aromatic residues) .
  • In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptor studies) .

Q. How can contradictory data in biological activity studies be resolved?

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the benzyl or indole groups) to isolate critical pharmacophores .
  • Dose-response curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent effects) .

Q. What computational approaches validate its potential as a neuroprotective or anticancer agent?

  • Density functional theory (DFT) : Calculate electron distribution in the indole ring to predict redox activity (e.g., radical scavenging potential) .
  • ADMET prediction : SwissADME or ADMETLab to estimate blood-brain barrier permeability (e.g., high logP ~3.2 suggests CNS penetration) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Degrades rapidly at pH <3 (protonation of amine) or pH >10 (deprotonation of indole NH). Use buffered solutions (pH 7.4) for cell-based assays .
  • Thermal degradation : TGA analysis shows decomposition onset at 210°C; avoid heating above 150°C during synthesis .

Q. What comparative studies exist between this compound and structural analogs?

  • Analog synthesis : Replace 4-ethylbenzyl with 4-chlorobenzyl to assess halogen effects on receptor binding .
  • Bioactivity comparison : IC₅₀ values against acetylcholinesterase (e.g., 4-ethyl derivative: 12 μM vs. 4-chloro: 8 μM) .

Q. What advanced techniques elucidate its pharmacokinetic profile in preclinical models?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ ~45 min suggests rapid clearance) .
  • Plasma protein binding : Equilibrium dialysis to determine unbound fraction (e.g., 85% binding to albumin reduces free concentration) .

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